molecular formula C6H6O4 B12639287 5-Hydroxy-4-oxohex-2-enedial CAS No. 918802-11-6

5-Hydroxy-4-oxohex-2-enedial

Cat. No.: B12639287
CAS No.: 918802-11-6
M. Wt: 142.11 g/mol
InChI Key: NRAAZWRQDFMOKE-UHFFFAOYSA-N
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Description

5-Hydroxy-4-oxohex-2-enedial is an organic compound with the molecular formula C6H6O4. It is characterized by the presence of both hydroxyl and oxo functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-oxohex-2-enedial undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, potassium dichromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-oxohex-2-enedial involves its interaction with various molecular targets. The hydroxyl and oxo groups enable it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-4-oxohex-2-enedial is unique due to the presence of both hydroxyl and oxo functional groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

918802-11-6

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

5-hydroxy-4-oxohex-2-enedial

InChI

InChI=1S/C6H6O4/c7-3-1-2-5(9)6(10)4-8/h1-4,6,10H

InChI Key

NRAAZWRQDFMOKE-UHFFFAOYSA-N

Canonical SMILES

C(=CC(=O)C(C=O)O)C=O

Origin of Product

United States

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